In Vivo Analgesic Potency: [D-Tfnv2]Met-Enkephalin vs. Native Met-Enkephalin
In a foundational study, the substitution of Gly2 in methionine-enkephalin with (D)-trifluoronorvaline (TFNV) yielded a peptide analog, [D-Tfnv2]Met-enkephalin, which demonstrated approximately 100,000 times greater in vivo analgesic activity than the native methionine-enkephalin sequence [1]. This represents a five-order-of-magnitude enhancement in potency, a level of improvement not observed with standard, non-fluorinated amino acid substitutions in this system. The study attributes this effect primarily to the extreme inhibition of degradation by aminopeptidases, rather than increased binding affinity to mu, delta, and kappa opioid receptors [2].
| Evidence Dimension | In vivo analgesic activity (potency) |
|---|---|
| Target Compound Data | ~100,000x enhancement |
| Comparator Or Baseline | Methionine-enkephalin (baseline = 1x) |
| Quantified Difference | 100,000-fold increase |
| Conditions | In vivo analgesic assays (exact model not specified in abstract) |
Why This Matters
This dramatic, quantitative potency gain demonstrates the unique ability of the trifluoronorvaline residue to confer extreme protease resistance, a critical differentiator for designing long-acting peptide therapeutics.
- [1] Ojima I, et al. New potent enkephalin analogs containing trifluoromethylamino acid residues. Bioorg Med Chem Lett. 1992;2(3):219-222. View Source
- [2] Ojima I, Kato K, Jameison FA, Conway J, Nakahashi K, Hagiwara M, Miyamae T, Radunz HE. Analgesic peptides with a trifluoronorvaline modification. US Patent 5,276,137. 1994. View Source
